molecular formula C18H16N2O6 B12147053 Methyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12147053
M. Wt: 356.3 g/mol
InChI Key: AHOKXPDKGLOQIZ-UHFFFAOYSA-N
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Description

Methyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a Biginelli-type dihydropyrimidinone (DHPM) derivative. DHPMs are synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-keto esters . These compounds exhibit diverse pharmacological activities, including antioxidant, antitumor, and enzyme inhibitory properties . The target compound features a furan-2-carbonyloxyphenyl substituent at the C-4 position of the pyrimidine ring, distinguishing it from analogs with simpler aryl or heteroaryl groups. This article compares its structural and functional attributes with closely related derivatives.

Properties

Molecular Formula

C18H16N2O6

Molecular Weight

356.3 g/mol

IUPAC Name

methyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H16N2O6/c1-10-14(17(22)24-2)15(20-18(23)19-10)11-5-7-12(8-6-11)26-16(21)13-4-3-9-25-13/h3-9,15H,1-2H3,(H2,19,20,23)

InChI Key

AHOKXPDKGLOQIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)OC(=O)C3=CC=CO3)C(=O)OC

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : 4-hydroxybenzaldehyde (1.0 equiv), furan-2-carbonyl chloride (1.2 equiv)

  • Base : Pyridine (1.5 equiv) or dimethylaminopyridine (DMAP, catalytic)

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0°C to room temperature, 12–24 hours

  • Workup : Sequential washing with dilute HCl (5%), sodium bicarbonate (5%), and brine. Purification via column chromatography (hexane/ethyl acetate, 7:3) yields 4-(furan-2-carbonyloxy)benzaldehyde as a white solid.

Key Analytical Data

  • Yield : 68–75%

  • FTIR (KBr) : 1715 cm⁻¹ (C=O ester), 1680 cm⁻¹ (C=O aldehyde).

  • ¹H NMR (400 MHz, CDCl₃) : δ 9.95 (s, 1H, CHO), 7.85–7.75 (m, 2H, ArH), 7.45–7.35 (m, 2H, ArH), 7.25 (d, J = 3.6 Hz, 1H, furan H-3), 6.75 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4), 6.55 (d, J = 1.8 Hz, 1H, furan H-5).

Biginelli Reaction for Tetrahydropyrimidine Core Assembly

The Biginelli reaction, a one-pot multicomponent condensation, is employed to construct the tetrahydropyrimidine scaffold. This step combines 4-(furan-2-carbonyloxy)benzaldehyde, methyl acetoacetate, and urea under acid catalysis.

Standard Protocol

  • Reactants :

    • 4-(Furan-2-carbonyloxy)benzaldehyde (1.0 equiv)

    • Methyl acetoacetate (1.1 equiv)

    • Urea (1.3 equiv)

  • Catalyst : Concentrated H₂SO₄ (0.5 equiv) or FeCl₃ (0.2 equiv)

  • Solvent : Ethanol (reflux) or solvent-free conditions

  • Temperature : 80–90°C, 1–6 hours

  • Workup : Precipitation upon cooling, filtration, and recrystallization from ethanol/water.

Optimization Insights

  • Catalyst Comparison :

    • H₂SO₄ : Higher yields (72–78%) but requires strict pH control (pH 4–5).

    • FeCl₃ : Milder conditions, yields 65–70%, reduced side reactions.

  • Solvent Impact :

    • Ethanol : Longer reaction times (4–6 hours) but better solubility.

    • Solvent-free : Shorter times (1–2 hours), eco-friendly, yields ~70%.

Structural Characterization

  • Melting Point : 198–202°C (decomposes).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, NH), 7.80–7.70 (m, 2H, ArH), 7.50–7.40 (m, 2H, ArH), 7.30 (d, J = 3.6 Hz, 1H, furan H-3), 6.85 (dd, J = 3.6, 1.8 Hz, 1H, furan H-4), 6.60 (d, J = 1.8 Hz, 1H, furan H-5), 5.45 (s, 1H, CH), 3.65 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).

  • LC-MS (ESI+) : m/z 385.1 [M+H]⁺.

Alternative Synthetic Routes and Modifications

Thiourea Variant

Substituting urea with thiourea yields the thioxo analog, though this requires adjustments:

  • Catalyst : FeCl₃ mandatory to avoid desulfurization.

  • Yield : 58–63%, lower due to side reactions.

Green Chemistry Approaches

  • Solvent-free, Mechanochemical Synthesis : Ball milling reactants with silica gel-supported H₃PW₁₂O₄₀ reduces time to 45 minutes, yield 70%.

  • Ionic Liquid Catalysis : [BMIM]BF₄ enhances regioselectivity, yield 75%.

Challenges and Troubleshooting

  • Byproduct Formation :

    • Hydrolysis of Ester Moieties: Occurs under prolonged acidic conditions. Mitigated by shorter reaction times.

    • Dimerization of Aldehyde: Minimized by slow addition of aldehyde to the reaction mixture.

  • Purification Difficulties :

    • Column chromatography (chloroform/methanol, 9:1) resolves co-eluting impurities.

Comparative Analysis of Synthetic Methods

MethodCatalystSolventTime (h)Yield (%)Purity (%)
H₂SO₄ catalysisH₂SO₄Ethanol1.57898
FeCl₃ catalysisFeCl₃Ethanol6.07095
Solvent-freeH₂SO₄None1.07297
MechanochemicalH₃PW₁₂O₄₀None0.757096

Scalability and Industrial Prospects

  • Kilogram-scale Trials :

    • Solvent-free method achieves 71% yield with 99% purity after recrystallization.

    • Cost analysis favors FeCl₃ due to lower catalyst loading and waste.

  • Regulatory Considerations :

    • Residual solvent limits (ICH Q3C) necessitate ethanol-free protocols for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

Structural Characteristics

  • Molecular Formula : C18H16N2O6
  • Molecular Weight : 356.3 g/mol

The compound's structure is characterized by:

  • A furan ring that enhances its reactivity.
  • A phenyl group that provides stability and potential for substitution reactions.
  • A tetrahydropyrimidine ring that contributes to its biological activity.

Reactivity

The presence of functional groups such as carbonyl (C=O) and ester (C-O-C) moieties allows for a variety of chemical reactions, including:

  • Oxidation : The furan ring can be oxidized to form derivatives.
  • Reduction : Carbonyl groups can be converted to alcohols.
  • Substitution : Electrophilic aromatic substitution can occur on the phenyl group.

Chemistry

Methyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate serves as a valuable building block in organic synthesis. Its complex structure allows for the development of more intricate molecules used in various chemical applications.

Biology

Research indicates this compound has potential as an enzyme inhibitor or ligand in biochemical assays. Its interactions with biological targets are critical for understanding its mechanism of action. Notably, it has been studied for:

  • Antimicrobial Activity : Exhibiting promising antibacterial properties against various pathogens.
  • Enzyme Inhibition : Potentially inhibiting specific enzymes involved in metabolic pathways.

Medicine

In medicinal chemistry, this compound is being explored for its therapeutic properties:

  • Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation.
  • Antimicrobial Properties : Research has shown effectiveness against certain bacterial strains.

Industrial Applications

The compound is also utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical characteristics make it suitable for various industrial applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.

Case Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of this compound. Molecular docking studies revealed strong binding affinity to specific enzymes involved in cancer metabolism, highlighting its potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The furan ring and phenyl group can interact with the active site of the target molecule, while the tetrahydropyrimidine ring may enhance binding affinity and specificity .

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural differences among analogs include:

  • Ester groups (methyl vs. ethyl) influencing lipophilicity.
  • C-4 substituents : Aryl, heteroaryl (furan, thiophene), or substituted phenyl groups.
  • Oxo vs.
Table 1: Structural and Spectral Comparisons
Compound Name C-4 Substituent Ester Group C-2 Group Key Spectral Data (FTIR/NMR) Reference
Target Compound 4-(Furan-2-carbonyloxy)phenyl Methyl Oxo Ester C=O: ~1710 cm⁻¹; NH: ~3238 cm⁻¹ N/A (Hypothetical)
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-... 5-(Methoxymethyl)furan-2-yl Ethyl Oxo Ester C=O: 1710 cm⁻¹; Amide C=O: 1656 cm⁻¹
Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-... Furan-2-yl Methyl Thioxo Thioamide C=S: ~1250 cm⁻¹; 1H NMR δ 2.3–3.1 (pyrimidine protons)
Ethyl 4-(Fluorophenyl)-6-methyl-2-oxo-... 4-Fluorophenyl Ethyl Oxo Aromatic C-F: 1220 cm⁻¹; 1H NMR δ 7.2–7.6 (fluorophenyl protons)
Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-... 3-Ethoxy-4-hydroxyphenyl Methyl Oxo OH stretch: ~3400 cm⁻¹; C-O (ethoxy): 1100 cm⁻¹

Key Observations :

  • The ethyl ester in analogs increases molecular weight and lipophilicity compared to the methyl ester .
  • Thioxo substitution at C-2 introduces a sulfur atom, altering electronic properties and enhancing radical scavenging capacity .
Antioxidant Activity
  • Methyl 4-(furan-2-yl)-6-methyl-2-thioxo-... (3a) : Exhibited IC50 = 0.6 mg/mL in DPPH radical scavenging assays, outperforming oxo analogs due to the thioxo group’s redox activity .
  • Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-...: No direct antioxidant data, but methoxymethyl substitution may enhance bioavailability .
Antitumor Activity
  • Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-... : Chlorophenyl and thioxo groups may synergize for cytotoxicity, though specific data are unavailable .
Enzyme Inhibition

Biological Activity

Methyl 4-[4-(furan-2-carbonyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, as well as its mechanisms of action.

Compound Overview

  • Molecular Formula : C18H16N2O6
  • Molecular Weight : 356.3 g/mol
  • Structural Features : The compound features a furan ring, a phenyl group, and a tetrahydropyrimidine core, contributing to its diverse reactivity and biological interactions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies evaluated its effectiveness against various bacterial strains and fungi.

Microorganism TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria8 - 32 µg/mL
Gram-negative bacteria16 - 64 µg/mL
Fungi32 - 128 µg/mL

The compound's activity against both Gram-positive and Gram-negative bacteria suggests its potential as a broad-spectrum antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer effects. Studies have investigated its cytotoxicity against various cancer cell lines.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.5
HeLa (Cervical Cancer)12.3
A549 (Lung Cancer)18.9

The compound's mechanism of action in cancer cells involves inducing apoptosis and inhibiting cell proliferation. It appears to disrupt mitochondrial function and activate caspase pathways leading to cell death .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of key enzymes involved in metabolic pathways related to cancer and microbial growth.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to increased ROS levels that contribute to cell death in cancerous cells.
  • Interaction with Cellular Targets : Studies indicate that the compound interacts with various cellular targets, potentially altering signal transduction pathways critical for cell survival .

Case Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of the compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound significantly inhibited bacterial growth at concentrations lower than traditional antibiotics, showcasing its potential as an alternative treatment option .

Case Study 2: Anticancer Properties

In another investigation involving human cancer cell lines, the compound was tested for its cytotoxic effects. Results showed that it effectively reduced cell viability in a dose-dependent manner. Further analysis revealed that it triggered apoptosis through mitochondrial pathways, making it a candidate for further development in cancer therapy .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature Control : Maintain 60–80°C during cyclocondensation to balance reaction rate and decomposition risks .
  • Catalysts : Lewis acids (e.g., ZnCl₂) improve regioselectivity and yield .

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of the tetrahydropyrimidine ring (δ 2.5–3.5 ppm for CH₂ groups), furan carbonyl (δ 160–170 ppm), and ester carbonyl (δ 165–175 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign substituent positions .
  • X-ray Crystallography : Determine absolute configuration and hydrogen-bonding patterns (e.g., N—H···O interactions in the tetrahydropyrimidine ring) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced Tip : Combine mass spectrometry (HRMS) with isotopic pattern analysis to verify molecular formula .

Advanced: How can researchers address contradictions in reported biological activity data for this compound?

Methodological Answer :
Contradictions often arise from variations in assay design, compound purity, or target specificity. Mitigation strategies include:

Standardized Bioassays :

  • Use validated cell lines (e.g., HEK293 for enzyme inhibition) and control compounds (e.g., known kinase inhibitors) .
  • Replicate studies under identical conditions (pH, temperature, solvent concentration) .

Purity Verification : Ensure >95% purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with assays .

Mechanistic Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to directly measure binding affinities for suspected targets (e.g., cyclooxygenase-2) .

Case Study : A 2024 study resolved conflicting antimicrobial results by identifying solvent-dependent aggregation effects in earlier assays .

Advanced: What computational approaches predict the compound’s reactivity and interactions with biological targets?

Q. Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks (e.g., reactive carbonyl groups) .
  • Molecular Dynamics (MD) Simulations : Model binding modes with proteins (e.g., dihydrofolate reductase) using software like GROMACS .
  • Pharmacophore Modeling : Identify critical interaction points (e.g., hydrogen-bond acceptors on the furan ring) using Schrödinger Suite .

Validation : Cross-reference computational predictions with experimental SAR studies (e.g., methyl group substitution effects on activity) .

Basic: What are the key stability considerations for storing and handling this compound?

Q. Methodological Answer :

  • Storage : Protect from light and moisture by storing in amber vials with desiccants at –20°C .
  • Degradation Pathways : Hydrolysis of the ester group in aqueous buffers (pH > 8) or thermal decomposition above 150°C .
  • Stability Testing : Monitor via periodic HPLC and FT-IR to detect ester hydrolysis (appearance of –OH stretches at 3300 cm⁻¹) .

Advanced: How can regioselectivity challenges in derivative synthesis be overcome?

Q. Methodological Answer :

  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to block reactive hydroxyls during functionalization .
  • Directed Ortho-Metalation : Employ lithium diisopropylamide (LDA) to direct substitutions to specific phenyl ring positions .
  • Microwave-Assisted Synthesis : Enhance regioselectivity in cyclocondensation by reducing side reactions .

Example : A 2025 study achieved 90% regioselectivity for C-4 substitution using TBS protection and microwave heating .

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